molecular formula C17H24N2O3 B6909445 N-(1-tert-butylpiperidin-4-yl)-1,3-benzodioxole-4-carboxamide

N-(1-tert-butylpiperidin-4-yl)-1,3-benzodioxole-4-carboxamide

Cat. No.: B6909445
M. Wt: 304.4 g/mol
InChI Key: KDPZQGWHWYYBGX-UHFFFAOYSA-N
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Description

N-(1-tert-butylpiperidin-4-yl)-1,3-benzodioxole-4-carboxamide is a complex organic compound that features a piperidine ring substituted with a tert-butyl group, a benzodioxole moiety, and a carboxamide functional group

Properties

IUPAC Name

N-(1-tert-butylpiperidin-4-yl)-1,3-benzodioxole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-17(2,3)19-9-7-12(8-10-19)18-16(20)13-5-4-6-14-15(13)22-11-21-14/h4-6,12H,7-11H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDPZQGWHWYYBGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CCC(CC1)NC(=O)C2=C3C(=CC=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-tert-butylpiperidin-4-yl)-1,3-benzodioxole-4-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction, where an aldehyde, an amine, and a ketone react to form the piperidine structure.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation, using tert-butyl bromide and a strong base such as sodium hydride.

    Synthesis of the Benzodioxole Moiety: The benzodioxole ring is formed through a cyclization reaction involving catechol and a suitable dihalide.

    Coupling of the Piperidine and Benzodioxole Rings: The piperidine and benzodioxole rings are coupled using a carboxylation reaction, where the carboxamide group is introduced using reagents like carbonyldiimidazole.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-tert-butylpiperidin-4-yl)-1,3-benzodioxole-4-carboxamide undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas and a palladium catalyst, resulting in the reduction of the carboxamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other alkyl or aryl groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas, palladium on carbon, and other reducing agents.

    Substitution: Alkyl halides, aryl halides, and nucleophiles like sodium hydride.

Major Products

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Amines and other reduced forms of the compound.

    Substitution: Substituted derivatives with different alkyl or aryl groups.

Scientific Research Applications

N-(1-tert-butylpiperidin-4-yl)-1,3-benzodioxole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.

    Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.

    Biological Research: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.

    Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(1-tert-butylpiperidin-4-yl)-1,3-benzodioxole-4-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound binds to certain receptors or enzymes, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to neurotransmission, inflammation, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    N-(1-tert-butylpiperidin-4-yl)-1,3-benzodioxole-4-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide.

    N-(1-tert-butylpiperidin-4-yl)-1,3-benzodioxole-4-carboxylic acid: Similar structure but with a carboxylic acid group.

Uniqueness

N-(1-tert-butylpiperidin-4-yl)-1,3-benzodioxole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

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